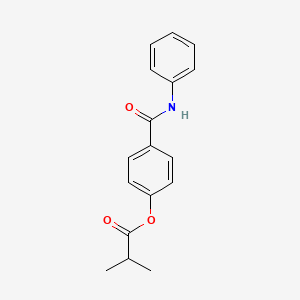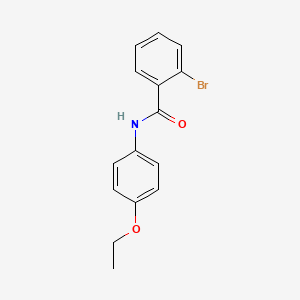![molecular formula C17H20N2OS B5618332 1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B5618332.png)
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone is a chemical compound with a complex structure that includes a thiophene ring, a piperazine ring, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common method includes the reaction of thiophene-2-carbaldehyde with piperazine to form the intermediate compound, which is then reacted with 4-bromoacetophenone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogenating agents such as bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-piperazin-1-ylphenyl)ethanone: A similar compound with a piperazine and phenyl ring but without the thiophene ring.
Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound, containing the thiophene ring.
Uniqueness
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone is unique due to its combination of a thiophene ring, a piperazine ring, and a phenyl ring
Propiedades
IUPAC Name |
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-14(20)15-4-6-16(7-5-15)19-10-8-18(9-11-19)13-17-3-2-12-21-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXASYHCPKGVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5618255.png)
![(4S)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5618263.png)


![2,3-diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene](/img/structure/B5618285.png)
![3-[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5618292.png)
![N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5618293.png)
![Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate](/img/structure/B5618305.png)

![3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one](/img/structure/B5618325.png)
![(3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5618340.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5618346.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5618347.png)
